![molecular formula C19H20ClF3N4O2 B2940526 5-chloro-2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide CAS No. 1775451-54-1](/img/structure/B2940526.png)

5-chloro-2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-chloro-2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide” is an organic compound. It has been reported as an intermediate in the synthesis of glyburide .

Synthesis Analysis

The synthesis of this compound has been reported . It’s worth noting that the Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis

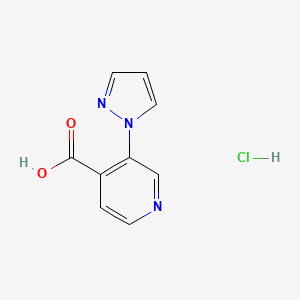

The molecular structure of this compound can be represented by the SMILES string:COc1ccc(Cl)cc1C(=O)NCCc2ccc(cc2)S(N)(=O)=O . This indicates that the compound contains a chloro group, a methoxy group, a pyrimidinyl group, and a piperidinyl group attached to a benzamide core. Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a key step in the synthesis of this compound . This reaction involves the coupling of an organoboron reagent with an organic halide or pseudohalide in the presence of a palladium catalyst .Physical And Chemical Properties Analysis

The compound has a molecular weight of 368.84 . Its melting point is reported to be between 209-214 °C .Scientific Research Applications

Synthesis and Pharmacological Properties

A diverse range of benzamide derivatives, including 5-chloro-2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, have been synthesized and studied for various pharmacological applications. These compounds have shown potential as selective serotonin 4 (5-HT_4) receptor agonists, offering promise for gastrointestinal motility disorders. Studies detail the synthesis processes and the evaluation of these compounds' agonist activities, highlighting their significance in developing new therapeutic agents for conditions such as irritable bowel syndrome and constipation (Sonda et al., 2003).

Molecular Docking and Activity Studies

In-depth molecular docking and activity studies have been conducted to understand the interaction of benzamide derivatives with serotonin receptors. These studies provide insights into the compounds' binding affinities, contributing to the development of more effective and selective serotonin receptor agonists. By examining the molecular interactions and stabilities, researchers can fine-tune the compounds for better therapeutic efficacy and reduced side effects (Karayel, 2021).

Antinociception Mechanisms

Explorations into the roles of serotonin receptor subtypes for the antinociception of 5-HT in the spinal cord have also been conducted. Such research is pivotal for understanding how these compounds can contribute to pain management strategies, especially in conditions where traditional pain relief methods are ineffective. The identification of specific receptor subtypes involved in mediating the antinociceptive effects of these compounds opens new avenues for targeted pain therapy, minimizing the risk of side effects associated with broader-acting analgesics (Jeong et al., 2004).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities and applications in organic synthesis. The Suzuki–Miyaura coupling reaction, which is used in its synthesis, is a versatile method that has been widely used in the synthesis of various organic compounds . Therefore, this compound and its derivatives could be of interest in various areas of organic chemistry and medicinal chemistry.

Mechanism of Action

Target of action

The compound contains an indole nucleus, which is found in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound might also interact with multiple targets.

Biochemical pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the wide range of activities associated with indole derivatives , the effects could be quite diverse.

properties

IUPAC Name |

5-chloro-2-methoxy-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClF3N4O2/c1-11-24-16(19(21,22)23)10-17(25-11)27-7-5-13(6-8-27)26-18(28)14-9-12(20)3-4-15(14)29-2/h3-4,9-10,13H,5-8H2,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWRBKHODNSFJQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=C(C=CC(=C3)Cl)OC)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClF3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2940444.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide](/img/structure/B2940449.png)

![3-(3-chlorophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2940450.png)

![N-[(3-chlorophenyl)(cyano)methyl]-4-ethylmorpholine-2-carboxamide](/img/structure/B2940451.png)

![5-ethyl-2-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2940453.png)

![N-(2-hydroxy-5-nitrophenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2940456.png)

![3-[5-({2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B2940457.png)

![4-(2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamido)benzamide oxalate](/img/structure/B2940460.png)

![(5-Bromopyridin-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2940462.png)